6,6-Diphenylthieno(2,3-c)furan-4(6H)-one
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Overview
Description
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, with two phenyl groups attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation and may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Diphenylthieno(2,3-c)pyran-4(6H)-one
- 6,6-Diphenylthieno(2,3-c)thiophene-4(6H)-one
- 6,6-Diphenylthieno(2,3-c)oxazole-4(6H)-one
Uniqueness
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is unique due to its fused thiophene-furan ring system, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research in various fields, including materials science and medicinal chemistry.
Biological Activity
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
The compound has been primarily investigated for its anticancer , anti-inflammatory , and antiviral properties. Various studies have reported its effectiveness against different cancer cell lines, highlighting its potential as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : Studies have evaluated its effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancer cells while sparing normal cells.
A study by demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 12 µM.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, the compound reduced inflammation by up to 45% compared to control groups.
- Biomarker Modulation : It significantly decreased levels of pro-inflammatory cytokines such as IL-1β and COX-2, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antiviral Mechanisms : Preliminary studies suggest that it may interfere with viral replication processes, although more research is needed in this area.
Case Studies and Research Findings
Future Directions
The ongoing research into this compound is promising. Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific targets.
Properties
CAS No. |
63600-01-1 |
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Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6,6-diphenylthieno[2,3-c]furan-4-one |
InChI |
InChI=1S/C18H12O2S/c19-17-15-11-12-21-16(15)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
InChI Key |
XKLUARRZMTXZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CS3)C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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